C9H13FN2O

Description

C₉H₁₃FN₂O is a fluorinated organic compound with a molecular weight of 184.21 g/mol and a purity typically exceeding 95% . It exists in multiple isomeric forms, each distinguished by structural variations:

- 6-Fluoro-N¹-(2-methoxyethyl)benzene-1,2-diamine: A benzene diamine derivative with a methoxyethyl substituent, used in pharmaceutical intermediates .

- (2S)-2-[(3-Fluoropyridin-2-yl)(methyl)amino]propan-1-ol: A chiral pyridine-based alcohol with a hydroxyl and methylamino group, studied for its collision cross-section (CCS) properties but lacking extensive literature .

- 3-[(2-Amino-4-fluorophenyl)amino]propan-1-ol: An aminophenyl-propanol derivative with a CAS number (84145-70-0), indicating established industrial or research applications .

These isomers share the same molecular formula but differ in functional groups, leading to distinct physicochemical and biological properties.

Properties

Molecular Formula |

C9H13FN2O |

|---|---|

Molecular Weight |

184.21 g/mol |

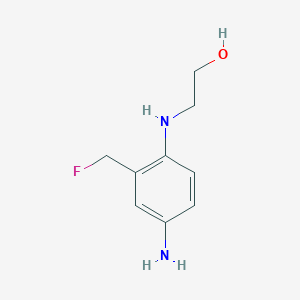

IUPAC Name |

2-[4-amino-2-(fluoromethyl)anilino]ethanol |

InChI |

InChI=1S/C9H13FN2O/c10-6-7-5-8(11)1-2-9(7)12-3-4-13/h1-2,5,12-13H,3-4,6,11H2 |

InChI Key |

ANNOOXQNKMQYMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)CF)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-[(3-amino-2-fluoropropyl)amino]phenol involves several synthetic routes. One common method includes the reaction of 3-fluoro-4-methoxyphenylhydrazine with suitable reagents under controlled conditions . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(3-amino-2-fluoropropyl)amino]phenol: undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-[(3-amino-2-fluoropropyl)amino]phenol derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

4-[(3-amino-2-fluoropropyl)amino]phenol: has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4-[(3-amino-2-fluoropropyl)amino]phenol exerts its effects involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Aromatic Amines

a. C₁₀H₉FN₂O₃ (Entry 12 in )

- Structure: Contains a nitro (-NO₂) group and additional oxygen atoms.

- Molecular Weight : 224.19 g/mol (vs. 184.21 for C₉H₁₃FN₂O).

- Key Differences : Higher polarity due to the nitro group, enhancing solubility in polar solvents but reducing bioavailability compared to C₉H₁₃FN₂O isomers .

b. C₂₈H₃₁FN₄O (Entry 5 in )

- Structure : A bulky nitrogen-rich compound with a longer alkyl chain.

- Molecular Weight : 458.57 g/mol (vs. 184.21).

Fluorinated Benzophenones ()

Structural Contrasts :

- C₉H₁₃FN₂O has nitrogen-based functional groups (amines, hydroxyls), enabling hydrogen bonding and interaction with biological targets.

- Benzophenones lack nitrogen but feature aromatic fluorination, favoring applications in materials science over biomedicine .

Comparison with Functionally Similar Compounds

C₄H₃FN₂O₂ (Entry 4 in )

5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one

- Molecular Formula : C₉H₁₃FN₂O (same as target compound).

- Structure: A dihydropyridinone ring with a fluoropropyl chain.

- Applications: Potential kinase inhibition, contrasting with the benzene/pyridine-based isomers of C₉H₁₃FN₂O .

Research Findings and Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.